N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound features a 5,6,7,8-tetrahydronaphthalene core linked to a sulfonamide group and a pyridazinone ring substituted with a 1H-indol-1-yl moiety.
Properties
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c29-24-12-11-23(27-15-13-19-6-3-4-8-22(19)27)26-28(24)16-14-25-32(30,31)21-10-9-18-5-1-2-7-20(18)17-21/h3-4,6,8-13,15,17,25H,1-2,5,7,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXRIWAHDULAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that combines various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.49 g/mol. The structure features an indole ring, a pyridazine derivative, and a tetrahydronaphthalene sulfonamide moiety, which may contribute to its diverse biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds containing the pyridazinone structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain pyridazinone derivatives possess potent antibacterial effects due to their ability to inhibit bacterial growth and biofilm formation (Cunha et al., 2003; Akhtar et al., 2016) .
2. Anti-inflammatory Effects
Pyridazinone derivatives also exhibit anti-inflammatory properties. In vitro studies have reported that these compounds can reduce inflammation markers and inhibit pathways associated with inflammatory responses (Özdemir et al., 2019a; Özdemir et al., 2019b) . The sulfonamide group in the compound may enhance its anti-inflammatory activity by modulating immune responses.
3. Analgesic Properties
Certain derivatives have been investigated for their analgesic potential. Research indicates that pyridazinone-based compounds can effectively alleviate pain through various mechanisms, including the inhibition of pain signaling pathways (Sallam et al., 2016) . These findings suggest that the compound may hold promise as a novel analgesic agent.
4. Antitumor Activity
The compound's structure suggests potential antitumor properties. Studies involving similar pyridazinone derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest (Özçelik et al., 2010) . Further investigation into this compound could elucidate its specific effects on tumor cells.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Many pyridazinone derivatives act as enzyme inhibitors, particularly targeting enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing pathways related to pain perception and immune response.
- Cell Cycle Interference : Its structural components could interfere with cellular processes critical for cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Cunha et al., 2003; Akhtar et al., 2016 |
| Anti-inflammatory | Modulation of inflammatory pathways | Özdemir et al., 2019a; Özdemir et al., 2019b |
| Analgesic | Pain signaling inhibition | Sallam et al., 2016 |
| Antitumor | Apoptosis induction | Özçelik et al., 2010 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Heterocycle Analysis
Table 1: Key Structural Features of Analogs
Key Observations :
- Sulfonamide vs. Acetamide/Carboxylic Acid : The target compound’s sulfonamide group (pKa ~10–11) is more acidic than acetamide (pKa ~16–18) or carboxylic acid (pKa ~4–5), influencing solubility and protein-binding interactions .
- Heterocycles: Pyridazinone (target) and triazole (6a–c) both participate in hydrogen bonding, but pyridazinone’s conjugated carbonyl may enhance planar interactions. Oxadiazole (8a-w) and indazole (Platinum Complex II) exhibit distinct electronic profiles, affecting target selectivity .
- Indole Positioning : The 1H-indol-1-yl group in the target compound differs from the 3-positioned indole in 8a-w, altering steric and electronic interactions with biological targets .
Comparison :
- The target compound’s synthesis likely requires pyridazinone ring formation (e.g., cyclization of dihydrazides) and sulfonylation, contrasting with the click chemistry used for triazoles (6a–c) .
- Indole-containing analogs (8a-w) employ acid-catalyzed cyclization, whereas the target’s indole is pre-functionalized at the 1-position .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Trends
Key Insights :
- The target compound’s sulfonamide group may enhance aqueous solubility compared to triazole-acetamides (6a–c) but reduce membrane permeability relative to oxadiazoles (8a-w) .
- Indole derivatives generally exhibit affinity for serotonin receptors or cytochrome P450 enzymes; positional differences (1- vs. 3-substitution) could modulate target specificity .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are intermediates validated?
- Methodology :
- Step 1 : Condensation of indole derivatives with pyridazinone precursors under basic conditions (e.g., KOH/ethanol) to form the pyridazine-indole core .
- Step 2 : Sulfonylation of the tetrahydronaphthalene moiety using sulfonyl chlorides in dichloromethane with catalytic triethylamine .
- Step 3 : Coupling the pyridazine-indole intermediate to the sulfonamide group via a nucleophilic substitution reaction, optimized at 60–80°C in DMF .
- Validation : Intermediates are monitored via TLC (hexane:ethyl acetate, 8:2) and characterized using -NMR, -NMR, and HRMS to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Key Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1300 cm, indole N-H at ~3400 cm) .
- NMR : -NMR resolves aromatic protons (δ 7.0–8.5 ppm for indole and pyridazine) and aliphatic chains (δ 2.5–4.0 ppm for ethyl and tetrahydronaphthalene groups). -NMR confirms carbonyl (C=O at ~165 ppm) and quaternary carbons .
- HRMS : Validates molecular formula (e.g., [M+H] with <2 ppm error) .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
- Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell Viability : MTT assays in cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors due to indole moiety) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this sulfonamide-indole-pyridazine hybrid?
- Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in coupling steps .
- Catalysis : Copper(I) iodide (10 mol%) accelerates 1,3-dipolar cycloaddition for pyridazine formation .
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) improves final compound purity (>95%) .
Q. What computational methods aid in analyzing structure-activity relationships (SAR) for this compound?
- Approaches :
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2 or 5-HT receptors, leveraging the indole and sulfonamide pharmacophores .
- QSAR Modeling : CoMFA or CoMSIA analyzes substituent effects (e.g., electron-withdrawing groups on pyridazine enhance binding affinity) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
Q. How do conflicting spectral data from intermediates impact synthetic route validation?
- Resolution Workflow :
- Contradiction Analysis : Compare experimental -NMR shifts with predicted values (ChemDraw) to identify misassigned protons .
- Isotopic Labeling : -labeling clarifies ambiguous NH signals in indole or sulfonamide groups .
- X-ray Crystallography : Resolves regiochemistry disputes (e.g., pyridazine vs. pyrimidine ring formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
